molecular formula C8H11ClIN3 B12992606 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

Cat. No.: B12992606
M. Wt: 311.55 g/mol
InChI Key: PVVQSKOOYDKSRM-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine core, with an iodine atom at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the iodination of a pyrimidine precursor followed by the introduction of the pyrrolidine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the pyrimidine ring. The pyrrolidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrolidine rings.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)pyrimidine hydrochloride: Lacks the iodine atom, which may affect its reactivity and binding properties.

    5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a different position of the pyrrolidine ring.

Uniqueness

5-Iodo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the presence of both the iodine atom and the pyrrolidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11ClIN3

Molecular Weight

311.55 g/mol

IUPAC Name

5-iodo-2-pyrrolidin-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H10IN3.ClH/c9-6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H

InChI Key

PVVQSKOOYDKSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)I.Cl

Origin of Product

United States

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